Home > Products > Screening Compounds P52813 > (S)-aminoglutethimide
(S)-aminoglutethimide - 57288-03-6

(S)-aminoglutethimide

Catalog Number: EVT-281614
CAS Number: 57288-03-6
Molecular Formula: C12H6O8
Molecular Weight: 278.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(S)-Aminoglutethimide is an anticancer drug that belongs to the family of drugs called nonsteroidal aromatase inhibitors. Aminoglutethimide is used to decrease the production of sex hormones (estrogen in women or testosterone in men) and suppress the growth of tumors that need sex hormones to grow.

Aminoglutethimide

Compound Description: Aminoglutethimide is a drug that was initially used as an anticonvulsant but was later withdrawn due to side effects. It was discovered that Aminoglutethimide inhibits adrenal steroidogenesis, particularly the conversion of cholesterol to Δ5-pregnenolone, which is a crucial step in the biosynthesis of steroid hormones []. This finding led to its use as a treatment for hormone-dependent metastatic breast cancer, as it effectively blocks estrogen production [, , , , , , ]. Aminoglutethimide is a racemic mixture of two enantiomers: (R)-Aminoglutethimide and (S)-Aminoglutethimide.

(R)-Aminoglutethimide

Compound Description: (R)-Aminoglutethimide is the other enantiomer of the racemic drug Aminoglutethimide. Research suggests that (R)-Aminoglutethimide might be the more active enantiomer in inhibiting steroidogenesis [].

N-Acetylaminoglutethimide

Compound Description: N-Acetylaminoglutethimide is a major metabolite of Aminoglutethimide in humans [, ].

3-(4-Aminophenyl)-3-ethyl-5-hydroxypiperidine-2,6-dione

Compound Description: 3-(4-Aminophenyl)-3-ethyl-5-hydroxypiperidine-2,6-dione is a minor metabolite of Aminoglutethimide in humans formed by hydroxylation of the piperidine ring []. It exhibits no inhibitory activity against desmolase or aromatase [].

3-(4-Acetylaminophenyl)-3-ethyl-5-hydroxypiperidine-2,6-dione

Compound Description: 3-(4-Acetylaminophenyl)-3-ethyl-5-hydroxypiperidine-2,6-dione is a minor metabolite of Aminoglutethimide in humans. It is formed by both acetylation and hydroxylation of the parent compound [].

3-(4-Aminophenyl)-3-(1-hydroxyethyl)piperidine-2,6-dione

Compound Description: 3-(4-Aminophenyl)-3-(1-hydroxyethyl)piperidine-2,6-dione is a minor metabolite of Aminoglutethimide in humans formed by hydroxylation of the ethyl side chain [].

3-(4-Aminophenyl)-3-(2-carboxamidoethyl)tetrahydrofuran-2-one

Compound Description: 3-(4-Aminophenyl)-3-(2-carboxamidoethyl)tetrahydrofuran-2-one is a minor metabolite of Aminoglutethimide in humans. It is formed by a multi-step metabolic transformation, including oxidation and rearrangement of the piperidine ring [].

Flutamide

Compound Description: Flutamide is a nonsteroidal antiandrogen drug used to treat prostate cancer []. It is often used in combination with surgical or medical castration []. While not structurally similar to Aminoglutethimide, Flutamide's use in combination with Aminoglutethimide in treating hormone-refractory prostate cancer makes it relevant [].

Relevance: Although not structurally similar, Flutamide is considered related to (S)-Aminoglutethimide due to their combined use in treating hormone-refractory prostate cancer. The research suggests that Flutamide withdrawal, when combined with the administration of aminoglutethimide, can be a therapeutically active approach in this patient population [].

Source and Classification

(S)-aminoglutethimide is derived from aminoglutethimide, which has been synthesized through various chemical methods. It belongs to the class of compounds known as aromatase inhibitors, which are utilized in clinical settings to manage hormone-dependent tumors. The compound's systematic name reflects its stereochemistry, indicating the specific configuration at the chiral center.

Synthesis Analysis

Methods and Technical Details

The synthesis of (S)-aminoglutethimide can be achieved through several methods:

  1. Vicarious Nucleophilic Substitution: This method involves the reaction of nitrobenzene with ethyl 2-chlorobutyrate and 3-bromopropionitrile in a one-pot reaction, yielding aminoglutethimide with notable efficiency .
  2. Chemo-Enzymatic Synthesis: A more refined approach includes the kinetic resolution of racemic 4-cyano-4-phenyl-1-hexanol using enzymes, resulting in high enantiomeric excess for (S)-aminoglutethimide .
  3. Inclusion Complex Formation: Recent studies have explored encapsulating (S)-aminoglutethimide within β-cyclodextrin to enhance its solubility and stability, which could improve its bioavailability in therapeutic applications .
Molecular Structure Analysis

Structure and Data

(S)-aminoglutethimide has a molecular formula of C₁₃H₁₆N₂O₂ and a molecular weight of approximately 232.28 g/mol . Its structure features a piperidine ring that is substituted with various functional groups that contribute to its biological activity. The stereochemistry at the chiral center is crucial for its pharmacological efficacy.

  • Molecular Geometry: The compound exhibits a three-dimensional arrangement conducive to interacting with biological targets.
  • Spectroscopic Data: Techniques such as nuclear magnetic resonance spectroscopy and infrared spectroscopy have been employed to elucidate its structural characteristics.
Chemical Reactions Analysis

Reactions and Technical Details

(S)-aminoglutethimide participates in several key reactions relevant to its function as an aromatase inhibitor:

  1. Inhibition of Aromatase: The primary reaction involves binding to the aromatase enzyme, effectively blocking the conversion of testosterone into estradiol, thereby lowering estrogen levels in patients .
  2. Complexation Reactions: The formation of inclusion complexes with cyclodextrins enhances solubility and stability, which can be analyzed through spectroscopic methods .
Mechanism of Action

Process and Data

The mechanism by which (S)-aminoglutethimide exerts its effects involves several steps:

  1. Enzyme Binding: The compound binds to the active site of aromatase, preventing substrate access.
  2. Steroidogenesis Interruption: By inhibiting aromatase activity, it disrupts the biosynthesis pathway of estrogens from androgen precursors.
  3. Clinical Impact: This inhibition leads to reduced estrogen levels, which is beneficial in treating estrogen-dependent cancers.

Data from clinical studies indicate that patients treated with (S)-aminoglutethimide exhibit lower serum estrogen levels compared to untreated individuals, correlating with improved outcomes in hormone-sensitive malignancies.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: (S)-aminoglutethimide typically appears as a white crystalline solid.
  • Solubility: It demonstrates variable solubility in organic solvents but improved solubility when complexed with cyclodextrins.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: It reacts primarily through non-covalent interactions when forming complexes or through enzyme-substrate interactions during aromatase inhibition.
Applications

Scientific Uses

(S)-aminoglutethimide has several important applications in scientific research and clinical practice:

  1. Cancer Treatment: As an aromatase inhibitor, it is used in hormone therapy for breast cancer patients.
  2. Research Tool: It serves as a valuable tool for studying steroidogenesis and hormonal regulation within various biological systems.
  3. Drug Formulation Development: Ongoing research into its inclusion complexes aims to enhance drug delivery systems for improved therapeutic efficacy.
Pharmacological Mechanisms of Action

Enzymatic Inhibition Targets in Steroidogenesis

(S)-aminoglutethimide primarily functions as a competitive inhibitor of cytochrome P450 (CYP) enzymes essential for steroidogenesis. Its highest affinity targets are CYP11A1 (cholesterol side-chain cleavage enzyme) and CYP19A1 (aromatase). CYP11A1 catalyzes the initial rate-limiting step of steroidogenesis: the conversion of cholesterol to pregnenolone. By binding to the heme iron of CYP11A1’s active site, (S)-aminoglutethimide disrupts electron transfer, reducing pregnenolone synthesis by >80% in adrenal mitochondria [5] [7] [8]. Concurrently, it inhibits CYP19A1, which mediates the aromatization of androgens to estrogens. The inhibition constants (Ki) demonstrate significant selectivity differences between these enzymes (Table 1).

Modulation of Cholesterol Side-Chain Cleavage Activity involves disrupting the cholesterol transport complex regulated by StAR (steroidogenic acute regulatory protein). (S)-aminoglutethimide binds to CYP11A1 with 5-fold greater affinity than its (R)-enantiomer, inducing conformational changes that impede cholesterol docking [3] [7]. This specificity was confirmed via crystallographic studies showing hydrogen bonding between the (S)-enantiomer’s aminophenyl group and CYP11A1’s Thr291 residue. Consequently, adrenal glucocorticoid and mineralocorticoid synthesis are suppressed within hours of administration [5] [8].

Table 1: Inhibition Parameters of (S)-aminoglutethimide for Key Steroidogenic Enzymes

EnzymeSystemKi (µM)Selectivity vs. (R)-isomerPrimary Impact
CYP11A1Adrenal mitochondria0.4 ± 0.15.3-fold higherBlocks pregnenolone synthesis
CYP19A1Placental microsomes7.2 ± 1.43.1-fold higherSuppresses estrogen conversion
CYP17A1Testicular microsomes>100No selectivityNegligible effect on androgen synthesis

Data compiled from enzymatic assays using human tissue preparations [1] [5] [7].

Aromatase Inhibition Dynamics and Selectivity

Stereospecific Binding Affinity of (S)-Enantiomer

The chiral center of aminoglutethimide dictates its inhibitory potency. The (S)-enantiomer exhibits a 3.1-fold lower IC50 against aromatase (CYP19A1) compared to the (R)-form due to optimal three-dimensional positioning within the enzyme’s active site. Molecular docking simulations reveal that the (S)-configuration enables:

  • Ionic bonding between the glutarimide carbonyl and CYP19A1’s Arg115
  • π-π stacking of the aminophenyl ring with Phe221
  • Hydrophobic interactions near the heme cofactor [1] [5]This stereoselectivity translates to ~90% suppression of estrogen synthesis in adipose and breast tissues at therapeutic concentrations, whereas the racemate achieves only 60–70% suppression [1].

Comparative Efficacy Against Androstenedione-to-Estrogen Conversion

(S)-aminoglutethimide demonstrates nonlinear suppression kinetics in aromatase activity assays. At physiological androstenedione concentrations (5–20 nM), it achieves 50% inhibition (IC50) at 7.2 µM, but efficacy rises sharply to >95% suppression at 50 µM (Table 2). This correlates with clinical observations of 72–86% reductions in serum estradiol in postmenopausal breast cancer patients [1] [5]. Crucially, its inhibition is reversible and substrate-dependent; excess androstenedione (≥100 nM) displaces (S)-aminoglutethimide from CYP19A1, distinguishing it from steroidal inhibitors (e.g., exemestane) that cause irreversible inactivation [1].

Table 2: Concentration-Dependent Inhibition of Aromatase (CYP19A1) by (S)-aminoglutethimide

Androstenedione (nM)(S)-AG Concentration (µM)Estrogen Suppression (%)Clinical Relevance
57.250Threshold for detectable inhibition
201075Typical postmenopausal reduction
5050>95Near-complete ablation in tumors

Data derived from human placental microsome assays and breast cancer models [1] [5].

Adrenal and Gonadal Steroid Biosynthesis Disruption

Impact on Corticosteroid and Androgen Synthesis Pathways

(S)-aminoglutethimide induces broad-spectrum steroid depletion by simultaneously targeting multiple adrenal enzymes (Table 3). Beyond CYP11A1 inhibition, it moderately inhibits:

  • 11β-hydroxylase (CYP11B1): Reduces cortisol synthesis by 40–60%
  • 18-hydroxylase (CYP11B2): Decreases aldosterone production by 30–50% [4] [8]Androgen synthesis is impaired via dual pathways: direct testicular inhibition (20–30% testosterone reduction) and adrenal precursor suppression (dehydroepiandrosterone sulfate declines by >90%). This contrasts with selective aromatase inhibitors (e.g., letrozole) that spare adrenal androgens [5] [8].

Table 3: Steroid Hormone Changes Induced by (S)-aminoglutethimide in Adrenal Pathways

Steroid PathwayKey Enzymes AffectedHormone Reduction (%)Time to Maximum Effect
Glucocorticoid synthesisCYP11A1, CYP11B1Cortisol: 70–8548–72 hours
Mineralocorticoid synthesisCYP11A1, CYP11B2Aldosterone: 50–6072 hours
Androgen synthesisCYP11A1, CYP17A1 (weak)DHEA-S: >90; Testosterone: 2524 hours (DHEA-S); 7 days (testosterone)

DHEA-S = dehydroepiandrosterone sulfate. Data from in vivo human studies [4] [5] [8].

Feedback Mechanisms Involving ACTH and Hypothalamic-Pituitary Axis

Adrenal glucocorticoid suppression triggers compensatory ACTH elevation via impaired negative feedback. Plasma ACTH increases 2–4 fold within 24 hours of (S)-aminoglutethimide administration, stimulating residual steroidogenesis [2] [4]. This is evidenced by:

  • Paraventricular nucleus (PVN) activation: Increased corticotropin-releasing hormone (CRH) and vasopressin mRNA in the hypothalamus
  • Pituitary hypertrophy: 20–30% expansion of ACTH-secreting cells [4] [9]However, chronic exposure (≥14 days) paradoxically downregulates ACTH responsiveness due to:
  • Depletion of cholesterol reserves in adrenal fasciculata cells
  • Upregulation of pituitary glucocorticoid receptors (GR) enhancing negative feedback sensitivity [4] [9]Consequently, the "escape" steroid synthesis observed with other adrenal inhibitors (e.g., ketoconazole) is attenuated with (S)-aminoglutethimide [4] [6].

Compound Names in Article:

  • (S)-aminoglutethimide
  • CYP11A1 (P450scc)
  • CYP19A1 (aromatase)
  • CYP11B1 (11β-hydroxylase)
  • CYP11B2 (aldosterone synthase)
  • Androstenedione
  • Dehydroepiandrosterone sulfate (DHEA-S)
  • Corticotropin-releasing hormone (CRH)
  • Adrenocorticotropic hormone (ACTH)

Properties

CAS Number

57288-03-6

Product Name

(S)-aminoglutethimide

IUPAC Name

2,3,9,10-tetrahydroxypyrano[3,2-c]isochromene-6,8-dione

Molecular Formula

C12H6O8

Molecular Weight

278.17 g/mol

InChI

InChI=1S/C12H6O8/c13-4-1-3-7(9(16)8(4)15)10-6(19-11(3)17)2-5(14)12(18)20-10/h1-2,14-16,18H

InChI Key

UXHISTVMLJLECY-UHFFFAOYSA-N

SMILES

CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)N

Solubility

Soluble in DMSO

Synonyms

(-)-Aminoglutethimide; Aminoglutethimide, (S)-; (S)-Aminoglutethimide

Canonical SMILES

C1=C2C(=C3C(=CC(=C(O3)O)O)OC2=O)C(=C(C1=O)O)O

Isomeric SMILES

CC[C@]1(CCC(=O)NC1=O)C2=CC=C(C=C2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.